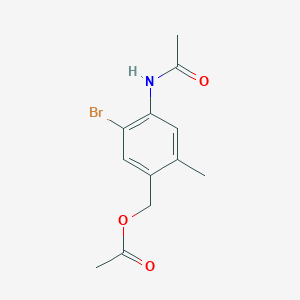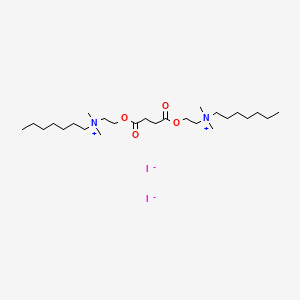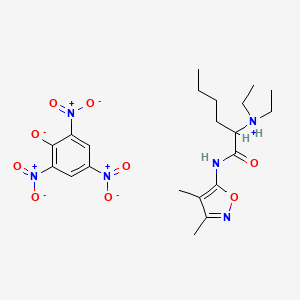
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Diethylamino Group:
Formation of the Hexanamide Moiety: This involves the reaction of the intermediate with hexanoic acid or its derivatives.
Picrate Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound could be used in the development of new materials or chemical products.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide
- N-(3,4-Dimethyl-5-isoxazolyl)-2-(diethylamino)hexanamide
Uniqueness
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is unique due to the presence of the picrate group, which can influence its chemical properties and reactivity. This compound may exhibit different solubility, stability, and biological activity compared to its non-picrate counterparts.
Properties
CAS No. |
94998-42-2 |
|---|---|
Molecular Formula |
C21H30N6O9 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxohexan-2-yl]-diethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C15H27N3O2.C6H3N3O7/c1-6-9-10-13(18(7-2)8-3)14(19)16-15-11(4)12(5)17-20-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h13H,6-10H2,1-5H3,(H,16,19);1-2,10H |
InChI Key |
ZZRKEUIGRXSUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


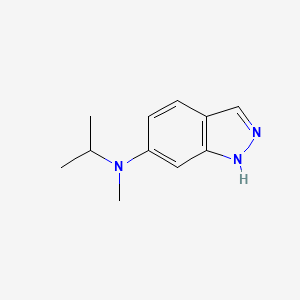
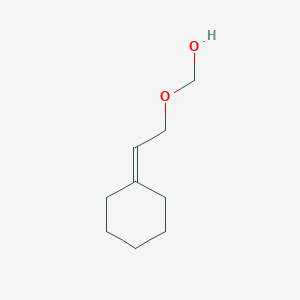

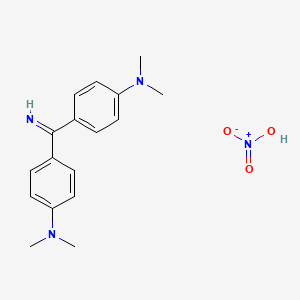
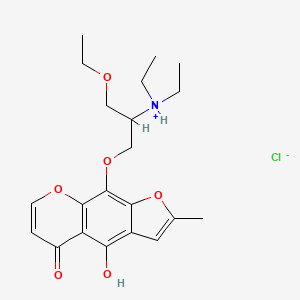
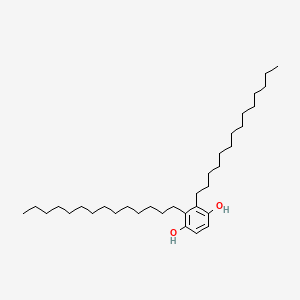
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)
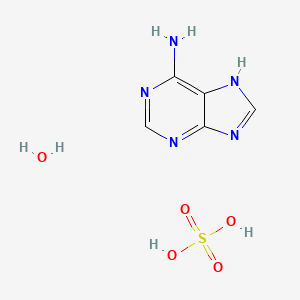

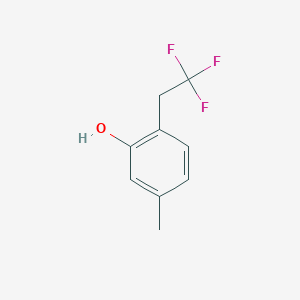
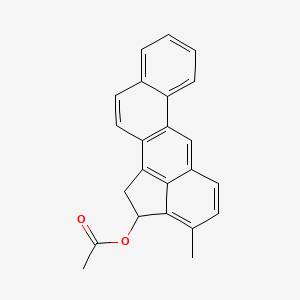
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
